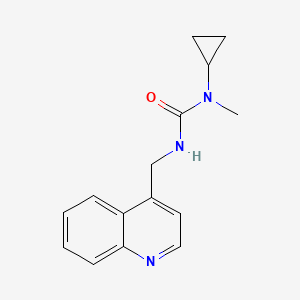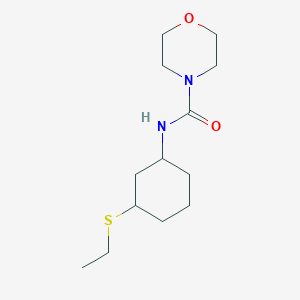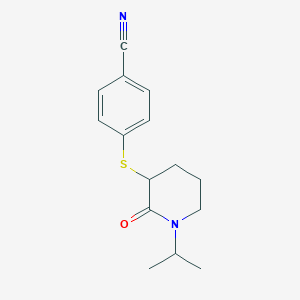![molecular formula C14H14N2O3 B7584768 2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl-(5-ethylfuran-2-yl)methanone](/img/structure/B7584768.png)
2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl-(5-ethylfuran-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl-(5-ethylfuran-2-yl)methanone is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic molecule that is synthesized through various methods and has shown potential in various biological applications.
作用機序
The mechanism of action of 2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl-(5-ethylfuran-2-yl)methanone is not fully understood. However, it is believed that the compound exerts its biological activity by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes and transcription factors that are involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. The compound has also been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines. Additionally, it has been shown to scavenge free radicals and protect against oxidative stress.
実験室実験の利点と制限
2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl-(5-ethylfuran-2-yl)methanone has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also shown good solubility in various solvents, making it easy to use in different assays. However, the compound has some limitations, including its low water solubility, which may limit its use in certain biological assays.
将来の方向性
There are several future directions for the research of 2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl-(5-ethylfuran-2-yl)methanone. One future direction is to study its potential as an anticancer drug in clinical trials. Another future direction is to investigate its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress in the brain. Additionally, further studies are needed to understand the mechanism of action of the compound and to optimize its synthesis method to reduce the use of toxic reagents.
Conclusion:
In conclusion, this compound is a heterocyclic molecule that has shown potential in various scientific research applications. It has been studied for its antitumor, anti-inflammatory, and antioxidant activity, and has shown promising results in various animal models. The compound has several advantages for lab experiments, including its stability and solubility, but also has some limitations. There are several future directions for the research of this compound, including its potential as an anticancer drug and neuroprotective agent.
合成法
The synthesis of 2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl-(5-ethylfuran-2-yl)methanone involves the reaction of 5-ethylfuran-2-carboxylic acid with 3-aminocrotonic acid in the presence of acetic anhydride and triethylamine. The resulting compound is then subjected to various chemical reactions to obtain the final product. The synthesis method has been optimized to obtain a high yield of the compound and to reduce the use of toxic reagents.
科学的研究の応用
2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl-(5-ethylfuran-2-yl)methanone has shown potential in various scientific research applications. It has been studied for its antitumor activity, and it has shown promising results in inhibiting the growth of cancer cells. The compound has also been studied for its anti-inflammatory activity and has shown to reduce inflammation in various animal models. Additionally, it has been studied for its antioxidant activity and has shown to scavenge free radicals and protect against oxidative stress.
特性
IUPAC Name |
2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl-(5-ethylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-2-10-5-6-12(19-10)14(17)16-8-9-18-13-11(16)4-3-7-15-13/h3-7H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOYGXRDBGXSFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)N2CCOC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]-(1-methylimidazol-2-yl)methanone](/img/structure/B7584696.png)



![4-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]quinoline-2-carbonitrile](/img/structure/B7584731.png)

![2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7584755.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]pyridin-2-one](/img/structure/B7584761.png)
![N-[5-[(dimethylamino)methyl]-2-methylphenyl]acetamide](/img/structure/B7584765.png)
![1-Benzofuran-2-yl(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7584781.png)

![1-(2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl)-3-(4-fluorophenyl)propan-1-one](/img/structure/B7584791.png)
![1-[(2-Chloro-4-methoxyphenyl)methyl]-3,5-dimethyl-1,2,4-triazole](/img/structure/B7584798.png)
